3-Aminononan-2-one hydrochloride
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Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 202.7 g/mol. This compound is known for its versatility and is used in drug development, organic synthesis, and catalysis.
Preparation Methods
The synthesis of 3-Aminononan-2-one hydrochloride can be achieved through several routes. One common method involves the reaction of nonan-2-one with ammonia in the presence of a reducing agent. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-Aminononan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Aminononan-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Aminononan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular receptors .
Comparison with Similar Compounds
3-Aminononan-2-one hydrochloride can be compared with other similar compounds such as:
2-Aminoindan hydrochloride: This compound has a similar structure but differs in its biological activity and applications.
2-Aminotetralin hydrochloride: Another structurally related compound with distinct pharmacological properties.
2-Aminomethylindane hydrochloride: Known for its central dopaminergic effects, differing from the applications of this compound. The uniqueness of this compound lies in its specific chemical structure and the resulting diverse applications in various scientific fields.
Properties
IUPAC Name |
3-aminononan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-9(10)8(2)11;/h9H,3-7,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGVHFGWOLLSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608597 |
Source
|
Record name | 3-Aminononan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51714-08-0 |
Source
|
Record name | NSC272453 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminononan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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